
(E)-3-Pentenoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Pentenoic acid ethyl ester is an organic compound belonging to the ester family. It is characterized by the presence of a double bond in the pentenoic acid moiety, which is in the trans (E) configuration. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-3-Pentenoic acid ethyl ester can be synthesized through the esterification of (E)-3-pentenoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:
(E)-3-Pentenoic acid+EthanolH2SO4(E)-3-Pentenoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Pentenoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (E)-3-pentenoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents can convert the ester into different oxidation products, depending on the reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: (E)-3-Pentenoic acid and ethanol.
Reduction: (E)-3-Pentenoic alcohol.
Oxidation: Various oxidation products depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
(E)-3-Pentenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of (E)-3-Pentenoic acid ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context in which the ester is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity aroma, commonly used as a solvent and in the flavor industry.
Methyl butanoate: Another ester with a fruity smell, found in various fruits and used in flavorings and perfumes.
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Uniqueness
(E)-3-Pentenoic acid ethyl ester is unique due to the presence of the double bond in the pentenoic acid moiety, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other simple esters and can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
3724-66-1 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
ethyl (E)-pent-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3,5H,4,6H2,1-2H3/b5-3+ |
InChI-Schlüssel |
UMLQAWUDAFCGGS-HWKANZROSA-N |
Isomerische SMILES |
CCOC(=O)C/C=C/C |
Kanonische SMILES |
CCOC(=O)CC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)
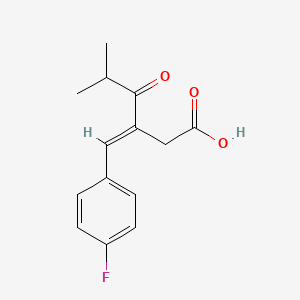
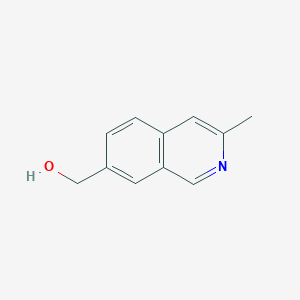

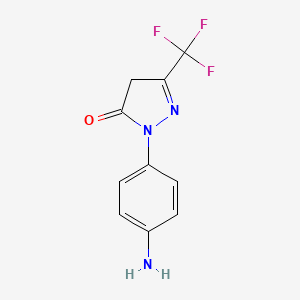
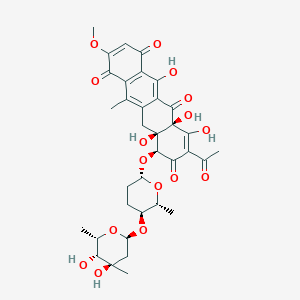

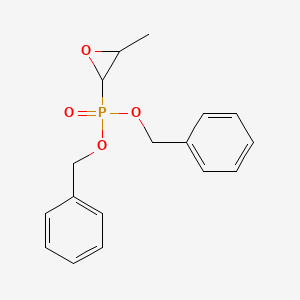
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)

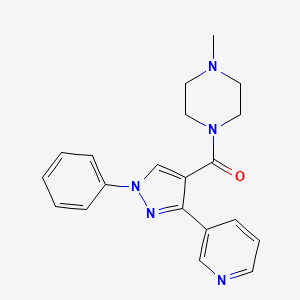

![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)
